ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a pyrrole ring substituted with ethyl, chlorobenzyl, and dimethyl groups, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions:
Esterification: The carboxylate group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used to study the interactions of pyrrole derivatives with biological macromolecules like proteins and nucleic acids.
Chemical Biology: Used as a probe to investigate cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(2-bromobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride
- Ethyl 4-{[(2-fluorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride
- Ethyl 4-{[(2-methylbenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride
Uniqueness
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
Molecular Formula |
C17H21ClN2O2 |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
ethyl 4-[[(2-chlorophenyl)methylamino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H21ClN2O2/c1-4-22-17(21)16-11(2)14(12(3)20-16)10-19-9-13-7-5-6-8-15(13)18/h5-8,19-20H,4,9-10H2,1-3H3 |
InChI Key |
BFXGDQXAMJVFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNCC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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